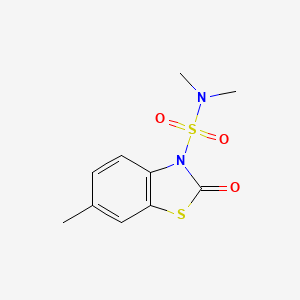
N,N,6-trimethyl-2-oxo-2,3-dihydro-1,3-benzothiazole-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,6-trimethyl-2-oxo-2,3-dihydro-1,3-benzothiazole-3-sulfonamide is a synthetic compound belonging to the class of sulfonamide-based drugs.
Méthodes De Préparation
The synthesis of N,N,6-trimethyl-2-oxo-2,3-dihydro-1,3-benzothiazole-3-sulfonamide involves reacting 2-aminobenzothiazole with dimethyl sulfate, followed by treatment with sulfuric acid and sodium nitrite. This reaction mechanism includes the formation of a diazonium intermediate, which then undergoes a coupling reaction with N,N-dimethyl-p-toluidine to produce the final product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
N,N,6-trimethyl-2-oxo-2,3-dihydro-1,3-benzothiazole-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or thiols.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
N,N,6-trimethyl-2-oxo-2,3-dihydro-1,3-benzothiazole-3-sulfonamide has been widely used in scientific research due to its unique properties:
Chemistry: It serves as a fluorescent probe for detecting metal ions like zinc, copper, and iron.
Biology: The compound exhibits antibacterial and antifungal activity, making it a potential candidate for developing new antimicrobial agents.
Medicine: Studies have shown that it can induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.
Industry: Its stability and low toxicity make it suitable for various industrial applications, including the development of new materials and sensors.
Mécanisme D'action
The mechanism of action of N,N,6-trimethyl-2-oxo-2,3-dihydro-1,3-benzothiazole-3-sulfonamide is based on its ability to bind to metal ions and form stable complexes. This binding leads to changes in the compound’s fluorescence properties, which can be used to detect metal ions in solution. Additionally, it disrupts bacterial and fungal cell membranes, inhibiting their growth.
Comparaison Avec Des Composés Similaires
N,N,6-trimethyl-2-oxo-2,3-dihydro-1,3-benzothiazole-3-sulfonamide can be compared with other benzothiazole derivatives, such as:
2-Benzothiazolecarboxamide: Known for its antibacterial properties.
N-[(5S,6S,9R)-5-methoxy-3,6,9-trimethyl-2-oxo-11-oxa-3,8-diazabicyclo[10.4.0]hexadeca-1(12),13,15-trien-14-yl]-1,3-benzothiazole-2-carboxamide: Exhibits antifungal activity.
The uniqueness of this compound lies in its combination of fluorescent properties, metal ion binding ability, and antimicrobial activity, making it a versatile compound for various applications.
Propriétés
IUPAC Name |
N,N,6-trimethyl-2-oxo-1,3-benzothiazole-3-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3S2/c1-7-4-5-8-9(6-7)16-10(13)12(8)17(14,15)11(2)3/h4-6H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKAUPMNALNEAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)S2)S(=O)(=O)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(5-chloro-2-methoxyphenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B2410267.png)


![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2410273.png)


![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide](/img/structure/B2410278.png)

![3,4,5,6-tetrachloro-N-[2-methyl-4-(pyrimidin-2-yloxy)phenyl]pyridine-2-carboxamide](/img/structure/B2410280.png)

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2410282.png)

![2-((8-(3,4-dimethoxyphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2410285.png)
![N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-phenoxyacetamide](/img/structure/B2410286.png)
